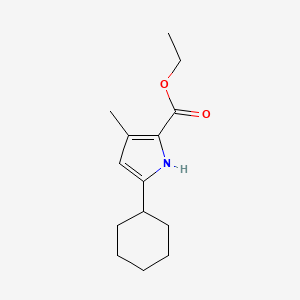

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is 1S/C14H21NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h9,11,15H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Intermediates

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate and its derivatives play a significant role in organic synthesis. For instance, derivatives like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates are synthesized through phosphine-catalyzed annulation, demonstrating utility in the construction of complex molecular frameworks (Zhu, Lan, & Kwon, 2003). Similarly, derivatives like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their potential antimalarial activities (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003). These studies underscore the importance of this compound in synthesizing biologically active molecules.

Catalysis and Reaction Mechanisms

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate also finds application in studies exploring reaction mechanisms and catalysis. For example, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing the utility of this compound in catalytic processes (Khajuria, Saini, & Kapoor, 2013).

Heterocyclic Chemistry and Novel Compound Synthesis

In heterocyclic chemistry, ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate derivatives are key intermediates. They are used in synthesizing complex heterocyclic structures, such as the synthesis of pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton, which are integral to certain marine alkaloids (Radchenko, Balaneva, Denisenko, & Novikov, 2006).

Colorimetric Chemosensors

This compound is also involved in the development of colorimetric chemosensors. A notable example is the creation of a new colorimetric chemosensor based on ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, showcasing its potential in the detection of metal ions (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h9,11,15H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCGBWFFTTXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)

![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)

![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)

![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)